



# Part 1: TF-130 Vaccine for Bovine Trichophytosis

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Compound of Interest					
Compound Name:	TF-130				
Cat. No.:	B1175332	Get Quote			

## **Discovery and History**

The **TF-130** vaccine was a pioneering development in veterinary immunology, originating from the Soviet Union. Research into the prevention of ringworm in cattle, a disease of economic importance, was driven by the observation that animals that recovered from infection with the dermatophyte Trichophyton verrucosum did not become reinfected. This indicated the potential for a protective immune response that could be elicited by a vaccine.

A team of scientists at the All-Russian Scientific Research Institute of Experimental Veterinary Medicine, including Lyubov Yablochnik and A. K. Sarkisov, were leaders in this effort. In 1969, they developed a live, attenuated culture of Trichophyton verrucosum strain **TF-130** as an immunogenic treatment. This work was highly successful, leading to the creation of a highly effective prophylactic drug. The developers were awarded the USSR State Prize in 1973 for this achievement.

Later, an improved version with a longer shelf life, known as L**TF-130**, was made available. The widespread use of the L**TF-130** vaccine in the Soviet Union between 1968 and 1978 led to a more than 100-fold reduction in the incidence of the disease. The intellectual property for the **TF-130** vaccine was protected by patents in the USSR and other countries.

### **Composition and Mechanism of Action**

The **TF-130** vaccine is a lyophilized preparation of a live, attenuated culture of Trichophyton verrucosum strain **TF-130**.[1][2] One dose of the vaccine contains between 20 to 60 million live fungal microconidia.[2] The vaccine is reconstituted with a sterile diluent before administration. [3]



Being a live attenuated vaccine, **TF-130** mimics a natural infection without causing the disease. [4][5] This stimulates a robust and long-lasting immune response.[4][5] The immunological mechanism involves the induction of both humoral and cell-mediated immunity.[6][7] The vaccine stimulates the production of specific antibodies, and studies have shown that vaccinated calves produce complement-binding antibodies up to 45 days post-immunization.[2] [8] The cellular immune response is considered critical for protection against fungal pathogens and is elicited by the vaccine.[6][7] Immunity develops approximately 30 days after the second dose and has been reported to last for at least seven years.[2][3]

### **Quantitative Data from Efficacy Studies**

Numerous field studies have been conducted to evaluate the prophylactic and therapeutic efficacy of the **TF-130** and L**TF-130** vaccines. The results of some of these studies are summarized in the tables below.

Table 1: Prophylactic Efficacy of TF-130/LTF-130 Vaccine



Study Reference	Animal Group	Number of Animals (Vaccinated /Control)	Vaccination Protocol	Challenge/I nfection	Results
Gudding & Lund (1995) (as cited in a later study)	Calves	10 / 11	Two injections of Ringvac Bovis LTF- 130 at 10-14 day intervals	Housed in pens previously occupied by affected calves	2/10 vaccinated calves developed single, spontaneousl y resolving lesions, while 10/11 control calves developed multiple lesions.[9]
Törnquist et al. (1985)	Calves on 3 farms	-	Two 5 ml doses of LTF- 130 with a 2- week interval	Natural exposure	Statistically significant protection on only 1 of the 3 farms.[10]
Törnquist et al. (1985)	Calves on 2 farms	-	Two 10 ml doses of LTF- 130	Natural exposure	Statistically and biologically significant preventive effect on both farms.[10]
Spanoghe et al. (1985)	Calves	-	LTF-130 vaccine	Contact with infected animals	Incidence of ringworm was reduced when animals were



vaccinated at an early age or with an increased dosage later in life.[12]

Table 2: Therapeutic Efficacy of TF-130/LTF-130 Vaccine

Study Reference	Animal Group	Number of Animals	Treatment Protocol	Results
Field Study (Bulgaria, 1976- 1978)	Calves and heifers	62,121	Medicated with LTF-130	95.4-98.8% recovered.[8]
Field Study (Austria, 1998- 2000)	Beef bulls	143	Two doses of RINGVAC® Bovis LTF-130 at a 10-day interval	Skin areas affected by ringworm healed four weeks earlier than in the control group. [13]
Field Study (Austria, 1998- 2000)	Beef bulls	143 vaccinated, 142 control	Two doses of RINGVAC® Bovis LTF-130 at a 10-day interval	14.7% of hides from vaccinated animals showed ringworm damage, compared to 33.9% in the control group.

# **Experimental Protocols**

Prophylactic Efficacy Study Protocol (based on Gudding & Lund, 1995, as cited in a later study)



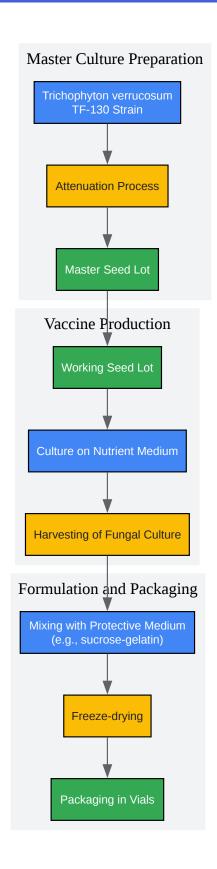
- Animal Selection: 21 two-week-old calves were selected from a beef-rearing unit with a high incidence of dermatophytosis.
- Randomization: Calves were randomly assigned to a vaccinated group (n=10) or an untreated control group (n=11).
- Vaccination: The vaccinated group received two intramuscular injections of the Ringvac Bovis LTF-130 vaccine at a 10 to 14-day interval.
- Challenge: After weaning, all calves were housed in pens that were previously occupied by calves with ringworm.
- Observation: The development of ringworm lesions was monitored.
- Confirmation: Dermatophytosis was confirmed by microscopy, and T. verrucosum was isolated from affected animals.[9]

Therapeutic Efficacy Study Protocol (general, based on field trial descriptions)

- Herd Selection: Cattle herds with existing clinical cases of ringworm were selected.
- Vaccination: All animals in the herd, including those with clinical signs, were vaccinated with LTF-130. The standard protocol was two intramuscular injections with a 10-14 day interval.
   In some cases of severe infection, a third dose was administered.
- Observation: The progression of clinical signs was monitored. The therapeutic effect was
  typically observed 20-30 days after the second injection and was characterized by the
  thinning and rejection of trichophytic crusts and the growth of new hair.[3]
- Data Collection: The percentage of recovered animals was recorded.

### **Visualizations**

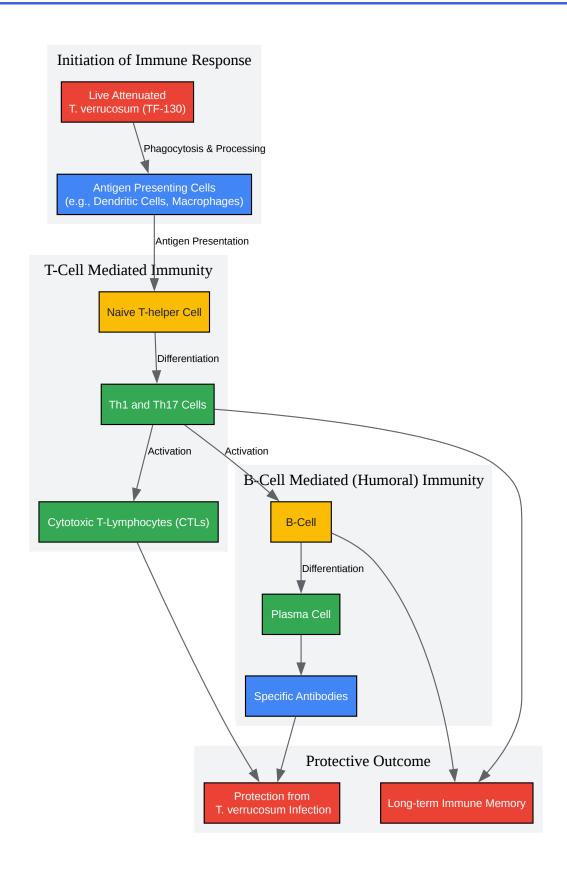




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Caption: Generalized workflow for the production of the live attenuated **TF-130** vaccine.





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Caption: Proposed immunological signaling pathway for the **TF-130** vaccine.



# Part 2: Carcinostatic Substance TF-130 Discovery and History

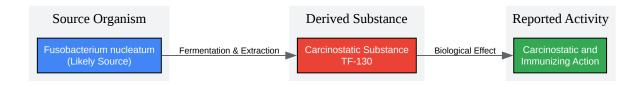
The designation "**TF-130**" also appears in the context of oncological research, specifically as a "carcinostatic substance". A Japanese patent filed in 1981 (JPS5645496A) is titled "Carcinostatic substance, **tf-130**, its preparation and carcinostatic preparation containing the same".[6][14] This patent is part of a series of related patents for other "carcinostatic substances" such as TF-100 and TF-110.[14]

Further investigation into the related patent for TF-110 (JPS5630996A) reveals that it is derived from a culture of the bacterium Fusobacterium nucleatum.[15] This bacterium is a known component of the human microbiome and has been increasingly associated with the development and progression of various cancers, including colorectal cancer.[15][16][17][18]

### **Available Data and Experimental Protocols**

Detailed public information regarding the chemical structure, mechanism of action, and experimental data for the carcinostatic substance **TF-130** is scarce. The available information is largely limited to the patent filings. The patent for the related substance **TF-110** describes it as a white-grey to light brown powder that is water-soluble and has immunizing action and the ability to prevent the growth of Ehrlich ascites carcinoma in mice.[15] It is plausible that **TF-130** possesses similar characteristics, although this cannot be definitively confirmed without access to the full patent text or related scientific publications.

Due to the limited publicly available information, a detailed summary of quantitative data, experimental protocols, and signaling pathways for the carcinostatic substance **TF-130** cannot be provided at this time. Further research would be required to access the full patent documentation and any subsequent studies that may have been conducted.



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Caption: Inferred logical relationship for the carcinostatic substance **TF-130**.

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